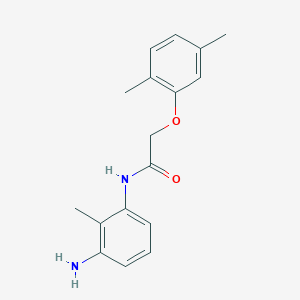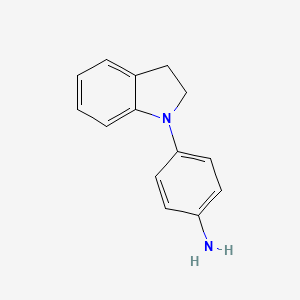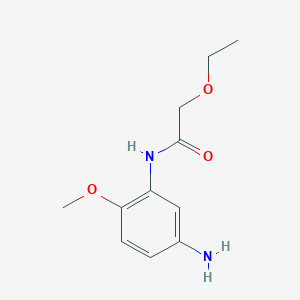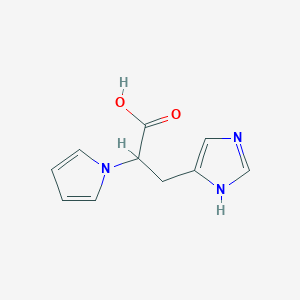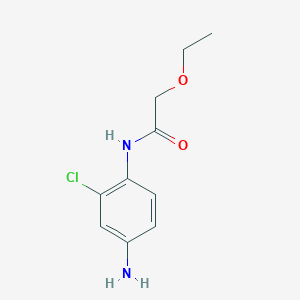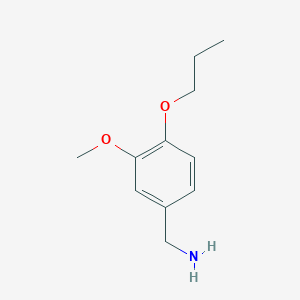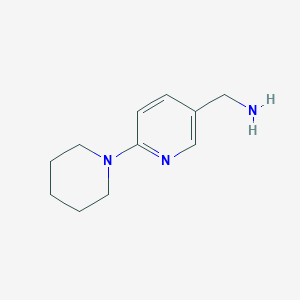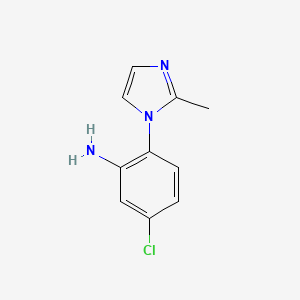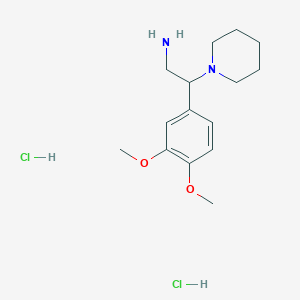
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Phenethylamines and Psychiatric Disorders
- Bupropion and Psychosis : Bupropion, a substituted phenyl-ethylamine, has been studied for its association with psychosis. Despite being primarily used for major depressive disorder and smoking cessation, concerns exist regarding its potential to induce or worsen psychosis, particularly in individuals with preexisting psychotic symptoms or substance abuse issues (Kumar et al., 2011).
Psychoactive Substances and Serotonin Syndrome
- New Psychoactive Substances (NPS) and Serotonin Syndrome : Various NPS, including phenethylamines like 2, 5-dimethoxy-4-iodophenethylamine (2C-I) and others, have been associated with serotonin syndrome, a potentially life-threatening condition. The study emphasizes the need for clinicians to be aware of the potential risks of NPS and the challenges in diagnosing NPS-related conditions due to their undetectability in routine drug screenings (Schifano et al., 2021).
Phenethylamines and Forensic Relevance
- 25C-NBOMe : As a derivative of phenethylamine, 25C-NBOMe has been highlighted for its potent hallucinogenic properties and associated risks. The substance, along with other phenethylamines, represents a significant position in the drug abuse market. The study calls for more comprehensive information and analysis of such substances to inform pharmacologists, toxicologists, forensic pathologists, and regulatory authorities about their potential dangers (Nikolaou et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAWXJBANIZAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

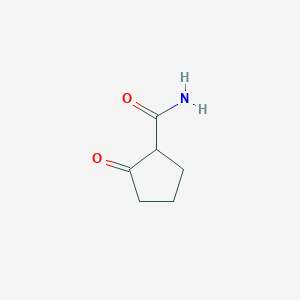
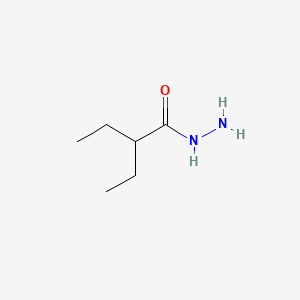
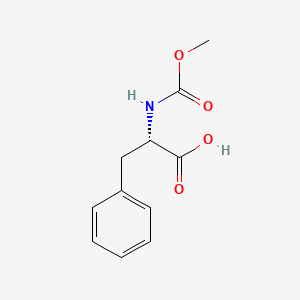
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)
